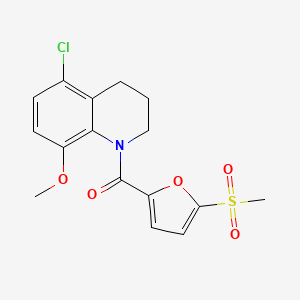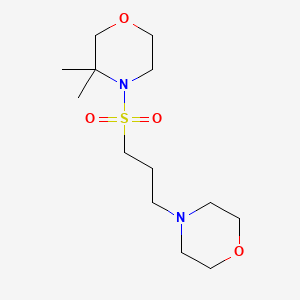![molecular formula C13H17N3O3S B6966441 N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide](/img/structure/B6966441.png)
N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide typically involves the reaction of a pyrazole derivative with a sulfonamide precursor. One common method includes the condensation of 5-phenyl-3,4-dihydropyrazole-2-one with N-methylmethanesulfonamide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol, followed by purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted pyrazole or sulfonamide compounds.
Aplicaciones Científicas De Investigación
N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism by which N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can mimic natural substrates, allowing it to inhibit or modulate enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-[2-oxo-2-(3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide
- N-methyl-N-[2-oxo-2-(5-phenyl-1,2-dihydropyrazol-2-yl)ethyl]methanesulfonamide
Uniqueness
N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide is unique due to the specific positioning of the phenyl group and the dihydropyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propiedades
IUPAC Name |
N-methyl-N-[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15(20(2,18)19)10-13(17)16-9-8-12(14-16)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLKCIXBHPKSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(=N1)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6966368.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea](/img/structure/B6966370.png)
![2-(2H-indazol-3-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6966371.png)
![N-(3-methylsulfonylcyclohexyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B6966373.png)
![3-(3-chloro-4-methoxyphenyl)-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966391.png)
![3-[4-(difluoromethoxy)phenyl]-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966393.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966403.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3,3-dimethyl-1,2-dihydroinden-1-yl)urea](/img/structure/B6966413.png)
![7-[3-(hydroxymethyl)-2,3-dihydroindole-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6966421.png)
![3-methyl-N-[(1-methylpyrrol-3-yl)methyl]-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide](/img/structure/B6966437.png)

![N,N-dimethyl-3-[[methyl(methylsulfonyl)amino]methyl]benzamide](/img/structure/B6966453.png)
![3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6966456.png)
